1,1,2-Trichloropropane

Description

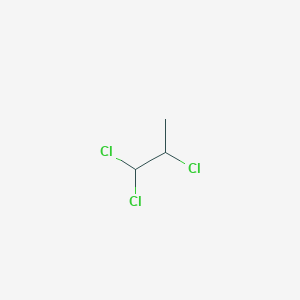

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trichloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3/c1-2(4)3(5)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSQYISVQKPZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024362 | |

| Record name | 1,1,2-Trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-77-6 | |

| Record name | 1,1,2-Trichloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2-Trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trichloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2-TRICHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U085TG80D1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,1,2-Trichloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 1,1,2-trichloropropane. It includes a summary of its spectroscopic characteristics and outlines general experimental protocols for its synthesis and analysis, designed for a technical audience in research and development.

Chemical Identity and Structure

This compound is a chlorinated hydrocarbon featuring a three-carbon propane (B168953) backbone. Three chlorine atoms are attached, with two on the first carbon (C1) and one on the second carbon (C2).[1] This arrangement results in a chiral center at the second carbon, meaning this compound exists as a racemic mixture of two enantiomers: (2S)-1,1,2-trichloropropane and (2R)-1,1,2-trichloropropane.[2][3]

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 598-77-6[4] |

| Chemical Formula | C₃H₅Cl₃[4] |

| Molecular Weight | 147.43 g/mol [4] |

| SMILES | CC(Cl)C(Cl)Cl[5] |

| InChI | InChI=1S/C3H5Cl3/c1-2(4)3(5)6/h2-3H,1H3[6] |

| InChIKey | GRSQYISVQKPZCW-UHFFFAOYSA-N[4] |

Molecular Bonding and Geometry

The bonding in this compound consists entirely of single covalent bonds. The carbon skeleton is formed by two carbon-carbon (C-C) single bonds. Each carbon atom is also bonded to hydrogen and/or chlorine atoms.

-

Hybridization: All three carbon atoms in the propane chain are sp³ hybridized. This hybridization results from the mixing of one 2s and three 2p atomic orbitals to form four equivalent sp³ hybrid orbitals.

-

Geometry: The sp³ hybridization dictates a tetrahedral geometry around each carbon atom. The approximate bond angles for C-C-C, H-C-H, and Cl-C-Cl are expected to be around the ideal tetrahedral angle of 109.5°. However, due to steric hindrance and electrostatic repulsion between the bulky chlorine atoms, deviations from this ideal angle are expected.

-

Bond Polarity: The carbon-chlorine (C-Cl) bonds are polar covalent due to the significant difference in electronegativity between carbon (2.55) and chlorine (3.16). This creates a dipole moment for each C-Cl bond, pointing towards the chlorine atom. The carbon-hydrogen (C-H) bonds are generally considered to be nonpolar. The overall molecule is polar due to the asymmetrical distribution of these polar C-Cl bonds.

Caption: 2D representation of the this compound structure.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a sweet odor.[1] It is characterized by high density and relatively low volatility compared to non-chlorinated hydrocarbons.[1] It is insoluble in water but soluble in organic solvents.[1]

Physicochemical Properties

| Property | Value |

| Appearance | Colorless liquid[1] |

| Density | 1.372 g/cm³ |

| Boiling Point | ~133 °C |

| Flash Point | 44 °C |

| Solubility | Insoluble in water, soluble in organic solvents[1] |

Spectroscopic Data Summary

| Technique | Data and Interpretation |

| ¹H NMR | Proton (¹H) NMR (in CDCl₃): Three distinct signals are observed.[7] - δ ~5.85 ppm (dd, 1H): Corresponds to the proton on C1 (-CHCl₂). It appears as a doublet of doublets due to coupling with the proton on C2. - δ ~4.34 ppm (m, 1H): Corresponds to the proton on C2 (-CHCl-). It appears as a multiplet due to coupling with the protons on C1 and C3. - δ ~1.69 ppm (d, 3H): Corresponds to the three equivalent protons of the methyl group (C3). It appears as a doublet due to coupling with the proton on C2. Coupling Constants: J(H₁-H₂) ≈ 3.6 Hz, J(H₂-H₃) ≈ 6.5 Hz.[7] |

| ¹³C NMR | Carbon (¹³C) NMR: Three distinct signals are expected, corresponding to the three non-equivalent carbon atoms. |

| Mass Spec. | Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), characteristic isotopic patterns for fragments containing chlorine atoms would be observed. |

| IR | Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching and bending vibrations, as well as C-Cl stretching vibrations. |

Experimental Protocols

While this compound is commercially available, its synthesis and analysis are key for research purposes.

Synthesis Protocol: Free-Radical Chlorination (General Methodology)

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step typically requires energy in the form of UV light or heat.[8]

-

Propagation:

-

A chlorine radical abstracts a hydrogen atom from the chloropropane substrate, forming a chloropropyl radical and a molecule of hydrogen chloride (HCl).

-

The chloropropyl radical then reacts with another molecule of Cl₂, yielding a dichloropropane and a new chlorine radical, which continues the chain reaction.[8]

-

-

Termination: The reaction terminates when two radicals combine.[8]

To synthesize this compound, one might start with 1,1-dichloropropane (B1633073) or 1,2-dichloropropane (B32752) and perform a controlled chlorination. The product mixture would then require purification, typically by fractional distillation, to isolate the desired this compound isomer. The regioselectivity of the chlorination is influenced by the stability of the intermediate radical (tertiary > secondary > primary) and statistical factors (the number of available hydrogens at each position).[9]

Analytical Protocols

-

Sample Preparation: Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[10] The solution should be clear and free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher). Standard acquisition parameters for a ¹H spectrum are typically used. For ¹³C NMR, a higher concentration of the sample is preferable due to the lower natural abundance of the ¹³C isotope.[11]

GC-MS is a standard method for the separation and identification of volatile organic compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or Rtx-624).[12] The oven temperature is programmed to ramp up to ensure separation of the components.

-

MS Detection: The eluent from the GC column is passed into a mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode to obtain the mass spectrum of the compound or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis.[12][13] Identification is confirmed by matching the retention time and the mass spectrum with that of a known standard.

Caption: General workflow for the synthesis and analysis of this compound.

Chemical Reactivity

As an alkyl halide, this compound can undergo reactions typical for this class of compounds, such as nucleophilic substitution and elimination reactions.[1] The presence of multiple chlorine atoms influences its reactivity. For example, treatment with a strong base is likely to cause dehydrochlorination (an elimination reaction) to form dichloropropene isomers. Due to its classification as a possible carcinogen, handling, storage, and disposal require strict safety precautions.[1]

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. (2S)-1,1,2-Trichloropropane | C3H5Cl3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. (2R)-1,1,2-trichloropropane | C3H5Cl3 | CID 92169859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propane, 1,1,2-trichloro- [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. CAS 598-77-6: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound(598-77-6) 1H NMR [m.chemicalbook.com]

- 8. Chem 502--Assignment 2 [sas.upenn.edu]

- 9. quora.com [quora.com]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. mun.ca [mun.ca]

- 12. gcms.cz [gcms.cz]

- 13. ysi.com [ysi.com]

An In-depth Technical Guide to 1,1,2-Trichloropropane

This technical guide provides a comprehensive overview of 1,1,2-trichloropropane, including its chemical identity, physicochemical properties, and toxicological profile. It is intended for researchers, scientists, and professionals in drug development and environmental health. This document summarizes key data in a structured format, presents a detailed experimental protocol for its analysis, and illustrates a putative metabolic pathway.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a chlorinated hydrocarbon. It is a colorless liquid with a sweet odor and is primarily used as a solvent and in chemical synthesis. It is important to distinguish it from its more commonly studied isomer, 1,2,3-trichloropropane.

Synonyms:

-

2-Chloropropylidene Chloride

-

Hcc 260Db

-

Propane, 1,1,2-trichloro-

Physicochemical and Toxicological Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 598-77-6 | |

| Molecular Formula | C₃H₅Cl₃ | |

| Molecular Weight | 147.43 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Odor | Sweet odor | [1] |

| Density | 1.372 g/mL | |

| Boiling Point | 133 °C | |

| Melting Point | -93.9 °C | |

| Flash Point | 11 °C (52 °F) | |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organics | Soluble in organic solvents | [1] |

| Toxicological Profile | Harmful if swallowed, skin and eye irritant, possible carcinogen.[1] Moderately toxic by ingestion and mildly toxic by inhalation and skin contact. |

Experimental Protocol: Determination of this compound in Water by Purge and Trap GC/MS

This protocol is adapted from standard methods for the analysis of volatile organic compounds in water, such as those developed by the U.S. Environmental Protection Agency (EPA). While specific methods for this compound are not as common as for its 1,2,3-isomer, the principles of purge and trap gas chromatography-mass spectrometry (GC/MS) are directly applicable.

Objective: To quantify the concentration of this compound in a water sample.

Principle: An inert gas is bubbled through a water sample, stripping the volatile this compound. The gas stream is then passed through a sorbent trap where the analyte is captured. The trap is subsequently heated, and the desorbed analyte is transferred to a gas chromatograph for separation and a mass spectrometer for detection and quantification.

Instrumentation and Reagents:

-

Purge and Trap Concentrator

-

Gas Chromatograph/Mass Spectrometer (GC/MS) system

-

Capillary GC column suitable for volatile organic compounds (e.g., DB-624 or equivalent)

-

Reagent-grade water (analyte-free)

-

Methanol (purge and trap grade)

-

This compound standard

-

Internal standard (e.g., a deuterated analog) and surrogate standards

-

Helium (carrier gas)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound in methanol.

-

From the stock solution, prepare a series of calibration standards in reagent-grade water. The concentration range should bracket the expected sample concentrations.

-

Spike each calibration standard and sample with a known amount of internal and surrogate standards.

-

-

Sample Preparation:

-

Collect water samples in vials with zero headspace.

-

If required, preserve the sample (e.g., with hydrochloric acid to pH <2).

-

Spike the sample with the internal and surrogate standards.

-

-

Purge and Trap:

-

Introduce a known volume of the sample (e.g., 5 or 10 mL) into the purging vessel.

-

Purge the sample with helium at a defined flow rate and temperature (e.g., 40 mL/min at 50°C) for a specific duration (e.g., 11 minutes).

-

The volatile this compound is transferred to the sorbent trap.

-

-

Desorption and GC/MS Analysis:

-

Rapidly heat the trap to desorb the this compound onto the GC column.

-

Separate the analytes using a temperature-programmed GC run.

-

Detect and quantify the this compound using the MS, typically in selected ion monitoring (SIM) mode for enhanced sensitivity. Key ions for this compound should be determined from its mass spectrum.

-

-

Quantification:

-

Generate a calibration curve by plotting the response ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample by using the calibration curve.

-

Putative Metabolic Pathway of this compound

The metabolism of this compound has not been extensively studied. However, based on the metabolic pathways of structurally similar chlorinated alkanes, such as 1,2-dichloropropane (B32752) and 1,1,2-trichloroethane, a putative pathway can be proposed. The primary mechanisms are expected to involve oxidation by cytochrome P450 (CYP) enzymes and conjugation with glutathione (B108866) (GSH).[2][3][4]

The following diagram illustrates a plausible metabolic activation and detoxification pathway for this compound.

References

- 1. Metabolic activation of the nephrotoxic haloalkene 1,1,2-trichloro-3,3,3-trifluoro-1-propene by glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spontaneous Production of Glutathione-Conjugated Forms of 1,2-Dichloropropane: Comparative Study on Metabolic Activation Processes of Dihaloalkanes Associated with Occupational Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 4. Hydroxylation and dechlorination of chlorinated paraffins by human cytochrome P450 monooxygenases and prediction of its metabolic sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 1,1,2-Trichloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,1,2-trichloropropane, a chlorinated hydrocarbon of interest in various chemical applications. This document details the primary synthesis route via free-radical chlorination of 1,2-dichloropropane (B32752), outlines purification methodologies, and presents relevant data for experimental design and implementation.

Synthesis of this compound via Free-Radical Chlorination

The principal method for synthesizing this compound is the free-radical chlorination of 1,2-dichloropropane. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, typically initiated by ultraviolet (UV) light or a chemical initiator.

Reaction Mechanism

The free-radical chlorination of alkanes is a well-established substitution reaction.[1] The mechanism for the formation of this compound from 1,2-dichloropropane is as follows:

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step requires an input of energy, usually in the form of heat or UV light.[2]

Cl₂ + hν → 2 Cl•

-

Propagation: A chlorine radical abstracts a hydrogen atom from 1,2-dichloropropane, forming a dichloropropyl radical and hydrogen chloride (HCl). This can occur at either the primary (C1) or secondary (C2) carbon. Abstraction of a hydrogen from the C1 carbon leads to a 1,2-dichloropropyl radical, which upon reaction with another chlorine molecule, yields this compound. Abstraction from the C2 carbon results in a 1,2-dichloropropyl radical that can lead to the formation of 1,2,2-trichloropropane (B3031411). The propagation steps are a chain reaction, as a new chlorine radical is generated in the second step.[2][3]

CH₃CHClCH₂Cl + Cl• → •CH₂CHClCH₂Cl + HCl •CH₂CHClCH₂Cl + Cl₂ → ClCH₂CHClCH₂Cl + Cl•

CH₃CHClCH₂Cl + Cl• → CH₃C•ClCH₂Cl + HCl CH₃C•ClCH₂Cl + Cl₂ → CH₃CCl₂CH₂Cl + Cl•

-

Termination: The chain reaction is terminated when two radicals combine, or through side reactions that consume the radical intermediates without generating new ones.[2]

Cl• + Cl• → Cl₂ •CH₂CHClCH₂Cl + Cl• → ClCH₂CHClCH₂Cl 2 •CH₂CHClCH₂Cl → Dimeric products

Product Distribution and Selectivity

Free-radical chlorination is known to be a relatively unselective process, meaning it can result in a mixture of isomeric products.[4] The distribution of these products is determined by both the statistical probability of hydrogen abstraction at different positions and the relative reactivity of the C-H bonds (tertiary > secondary > primary).[5][6] In the chlorination of 1,2-dichloropropane, substitution can occur at any of the hydrogen-bearing carbon atoms, leading to a mixture of trichloropropane (B3392429) isomers, including this compound, 1,2,2-trichloropropane, and 1,2,3-trichloropropane (B165214), as well as more highly chlorinated propanes.[7] The relative amounts of each isomer formed will depend on the reaction conditions.

Experimental Protocols

General Laboratory Synthesis of this compound

Materials:

-

1,2-Dichloropropane (reactant)

-

Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) as a chlorine source

-

A free-radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp

-

Inert solvent (e.g., carbon tetrachloride - CCl₄, though caution is advised due to its toxicity)

-

Reaction vessel equipped with a gas inlet, condenser, stirrer, and temperature control

-

Gas scrubber for HCl and unreacted chlorine

Procedure:

-

Reaction Setup: The reaction vessel is charged with 1,2-dichloropropane and the inert solvent. If a chemical initiator is used, it is also added at this stage. The apparatus is assembled, ensuring a gas-tight system with the outlet connected to a scrubber.

-

Initiation:

-

Photochlorination: The reaction mixture is irradiated with a UV lamp.

-

Chemical Initiation: The reaction mixture is heated to a temperature sufficient to cause the decomposition of the initiator (e.g., around 80°C for AIBN).[8]

-

-

Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature. If using sulfuryl chloride, it is added to the reaction mixture.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of products.

-

Work-up: Once the desired conversion is achieved, the chlorine supply is stopped, and the reaction mixture is cooled. The mixture is washed with an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize HCl, followed by washing with water. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

Purification of this compound

The crude product from the chlorination of 1,2-dichloropropane will be a mixture of unreacted starting material, this compound, and other chlorinated propanes. The primary method for separating these components is fractional distillation, which relies on differences in their boiling points.[9][10]

Fractional Distillation

The success of fractional distillation depends on the boiling point differences between the components of the mixture.

Table 1: Boiling Points of Relevant Chlorinated Propanes

| Compound | Boiling Point (°C) at 760 mmHg |

| 1,2-Dichloropropane | 96.4[11][12] |

| 2,2-Dichloropropane | 69.7[13] |

| 1,3-Dichloropropane | 120.4[14] |

| This compound | ~122 |

| 1,2,2-Trichloropropane | 122 |

| 1,2,3-Trichloropropane | 156.8[15] |

As seen in Table 1, the boiling points of this compound and 1,2,2-trichloropropane are very close, which will make their separation by simple fractional distillation challenging. An efficient fractionating column with a high number of theoretical plates would be required.

Azeotropic Distillation

Analytical Methods

Gas chromatography (GC) coupled with a suitable detector, such as a mass spectrometer (MS) or an electron capture detector (ECD), is the primary analytical technique for the identification and quantification of this compound and its isomers.[19][20][21]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both retention time data for separation and mass spectral data for definitive identification. The use of a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is crucial for resolving the different isomers.[22] Operating the mass spectrometer in selected ion monitoring (SIM) mode can enhance sensitivity for trace-level analysis.[19][21]

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Free-Radical Chlorination Mechanism

Caption: Mechanism of free-radical chlorination of 1,2-dichloropropane.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Vapor–liquid equilibrium - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. homework.study.com [homework.study.com]

- 8. waterboards.ca.gov [waterboards.ca.gov]

- 9. NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques [pw.live]

- 10. byjus.com [byjus.com]

- 11. 1,2-Dichloro-Propane | C3H6Cl2 | CID 445768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Propane, 1,2-dichloro- [webbook.nist.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. 1,3-Dichloropropane | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1,2,3-Trichloropropane | C3H5Cl3 | CID 7285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. US20100113322A1 - Azeotrope-Like Compositions Of 1,1,2,3-Tetrachloropropene And Hydrogen Fluoride - Google Patents [patents.google.com]

- 17. Azeotrope tables - Wikipedia [en.wikipedia.org]

- 18. rushim.ru [rushim.ru]

- 19. gcms.cz [gcms.cz]

- 20. Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ysi.com [ysi.com]

- 22. s4science.at [s4science.at]

Spectroscopic Profile of 1,1,2-Trichloropropane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,2-trichloropropane, a significant chlorinated hydrocarbon. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound (C₃H₅Cl₃), both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals, corresponding to the three chemically non-equivalent protons in the molecule.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 (CH₃) | ~1.69 | Doublet | ~6.6 |

| H-2 (CHCl) | ~4.32 | Multiplet | J(H-2, H-1) = ~6.6, J(H-2, H-3) = ~3.8 |

| H-3 (CHCl₂) | ~5.83 | Doublet | ~3.8 |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy Data

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-1 (CH₃) | 20 - 30 |

| C-2 (CHCl) | 60 - 70 |

| C-3 (CHCl₂) | 80 - 90 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented here is based on the spectrum available in the NIST Chemistry WebBook.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2950 - 3050 | C-H stretch (alkane) | Medium-Strong |

| 1450 - 1470 | C-H bend (scissoring) | Medium |

| 1380 - 1400 | C-H bend (rocking) | Medium |

| 650 - 800 | C-Cl stretch | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak is often weak or absent due to the lability of the C-Cl bonds.

| m/z | Relative Intensity (%) | Assignment |

| 146 | < 1 | [C₃H₅Cl₃]⁺ (Molecular Ion) |

| 111 | 31.1 | [C₃H₅Cl₂]⁺ |

| 97 | 100 | [C₃H₄Cl]⁺ |

| 75 | 14.5 | [C₂H₂Cl]⁺ |

| 63 | 32.6 | [C₂H₃Cl]⁺ |

| 62 | 31.1 | [C₂H₂Cl]⁺ |

| 39 | 17.3 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Instrument: 300 MHz (or higher) NMR Spectrometer

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Instrument: 75 MHz (or higher) NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: -10 to 220 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation:

-

A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty salt plates is recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

Data Acquisition:

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 35 - 200

-

Scan Speed: 1 scan/s

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Thermophysical Properties and Phase Transitions of 1,1,2-Trichloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties and phase transitions of 1,1,2-trichloropropane. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent, reagent, or building block in chemical synthesis. This document summarizes key quantitative data, details relevant experimental methodologies, and presents a logical workflow for property determination.

Thermophysical Properties of this compound

The following tables summarize the key thermophysical properties of this compound, compiled from various chemical data sources. These values are essential for understanding the behavior of the compound under different process conditions.

Table 1: Phase Transition Temperatures

| Property | Value | Unit | Notes |

| Melting Point | -36.84 (estimate) | °C | Estimated value. |

| Boiling Point | 125.3 - 133 | °C | Range observed across different sources. |

Table 2: Density and Molar Volume

| Property | Value | Unit | Temperature (°C) | Pressure (kPa) |

| Density | 1.305 - 1.372 | g/cm³ | 20 | 101.325 |

| Molar Volume | 107.5 | mL/mol | 25 | 101.325 |

Table 3: Other Key Thermophysical Properties

| Property | Value | Unit | Temperature (°C) |

| Flash Point | 44.3 | °C | Closed cup. |

| Refractive Index | 1.45 - 1.47 | - | 20 |

| Vapor Pressure | 1.97 | kPa | 25 |

Table 4: Thermodynamic Properties

| Property | Value | Unit |

| Enthalpy of Vaporization | 39.8 | kJ/mol |

Note on Data: The presented data is a synthesis from multiple sources and may include both experimentally determined and estimated values. For critical applications, it is recommended to consult primary literature and specialized chemical databases.

Experimental Protocols for Property Determination

The determination of thermophysical properties requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring the key properties of this compound, largely based on established ASTM standards for halogenated organic solvents and general laboratory practices.

Determination of Boiling Point

The boiling point of this compound can be determined using several methods, with distillation being a common and accurate approach.

Methodology: Simple Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A known volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating and Vaporization: The sample is gradually heated. The temperature of the vapor is monitored using a thermometer with the bulb positioned just below the side arm of the distillation head.

-

Equilibrium and Measurement: The temperature is recorded when a steady stream of distillate is collected in the receiving flask, and the temperature of the vapor phase remains constant. This constant temperature is the boiling point at the recorded atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure deviates from standard pressure (101.325 kPa), a pressure correction is applied to determine the normal boiling point.

Determination of Melting Point

As this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures. The capillary method is widely used for this purpose.

Methodology: Capillary Method

-

Sample Preparation: A small amount of solidified this compound (frozen using a suitable cooling bath) is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A melting point apparatus equipped with a heating/cooling block and a calibrated thermometer or a digital temperature sensor is used. A Thiele tube with a suitable low-temperature liquid can also be employed.

-

Heating/Cooling and Observation: The capillary tube is placed in the apparatus, and the temperature is slowly increased. The sample is observed through a magnifying lens.

-

Measurement: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid crystal disappears is the completion of melting. The range between these two temperatures is reported as the melting point range. For a pure substance, this range is typically narrow.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer, as detailed in ASTM D2111.[1][2][3][4]

Methodology: Pycnometer Method (ASTM D2111)

-

Apparatus: A calibrated pycnometer (a glass flask with a precise volume) and an analytical balance are required.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate to a known, constant temperature (e.g., 20 °C) in a water bath.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, dried, and filled with deionized water at the same temperature and weighed again.

-

-

Calculation: The density of this compound is calculated using the following formula: Density = (mass of this compound / mass of water) * density of water at the measurement temperature.

Determination of Viscosity

The dynamic viscosity of this compound can be determined using various types of viscometers. A capillary viscometer is a common choice for liquids with low to moderate viscosity.

Methodology: Capillary Viscometer

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type) and a constant temperature bath are used.

-

Procedure:

-

A known volume of this compound is introduced into the viscometer.

-

The viscometer is placed in the constant temperature bath until the sample reaches thermal equilibrium.

-

The liquid is drawn up one arm of the viscometer by suction.

-

The time taken for the liquid to flow between two marked points on the capillary under gravity is measured accurately.

-

-

Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Surface Tension

The surface tension of this compound can be measured using a tensiometer, with the Du Noüy ring method being a widely accepted technique.

Methodology: Du Noüy Ring Method

-

Apparatus: A tensiometer equipped with a platinum-iridium ring and a sensitive force balance is used.

-

Procedure:

-

A sample of this compound is placed in a clean vessel, and the temperature is controlled.

-

The platinum ring is thoroughly cleaned and attached to the balance.

-

The ring is immersed in the liquid and then slowly pulled upwards.

-

As the ring is raised, it pulls a meniscus of the liquid with it. The force required to detach the ring from the liquid surface is measured by the balance.

-

-

Calculation: The surface tension is calculated from the maximum force measured, the radius of the ring, and a correction factor that accounts for the shape of the meniscus.

Determination of Heat Capacity

The specific heat capacity of liquid this compound can be determined using calorimetry, with Differential Scanning Calorimetry (DSC) being a modern and precise method.

Methodology: Differential Scanning Calorimetry (DSC)

-

Apparatus: A Differential Scanning Calorimeter is used, which measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Procedure:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

A baseline is obtained by running the DSC with two empty pans over the desired temperature range.

-

A sapphire standard with a known heat capacity is then run under the same conditions.

-

Finally, the sample pan is run under the identical temperature program.

-

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at a given temperature, taking into account the masses of the sample and the standard.

Logical Workflow for Thermophysical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the thermophysical properties of a chemical compound such as this compound.

Caption: Logical workflow for the experimental determination of thermophysical properties.

References

The Solubility Profile of 1,1,2-Trichloropropane: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1,2-trichloropropane in aqueous and organic solvents. Due to a notable lack of specific quantitative solubility data for this compound in publicly available literature, this document presents qualitative information for the target compound and quantitative data for its close isomer, 1,2,3-trichloropropane (B165214), to offer a comparative perspective. A detailed experimental protocol for determining water solubility is also provided, alongside a logical workflow for solubility assessment.

Core Concepts in Solubility

This compound is a chlorinated hydrocarbon, and its solubility is governed by its molecular structure. The presence of three chlorine atoms induces polarity, yet the propane (B168953) backbone retains a nonpolar character. This dual nature results in limited solubility in water and higher solubility in various organic solvents.[1] Generally, it is considered insoluble in water but soluble in organic solvents such as alcohols, ethers, and chloroform.[1][2]

Quantitative Solubility Data

Exhaustive searches for quantitative solubility data for this compound did not yield specific numerical values. However, data for the isomeric compound 1,2,3-trichloropropane is available and presented here for comparative purposes. It is crucial to note that while these compounds are structurally similar, their solubility profiles may differ.

Table 1: Quantitative Solubility of 1,2,3-Trichloropropane in Water

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 1.75 |

Source: Data for 1,2,3-trichloropropane, presented as a proxy for this compound.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility Description |

| Methanol | Soluble |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| Chloroform | Soluble |

Experimental Protocol: Determination of Water Solubility (Adapted from OECD Guideline 105)

The following protocol outlines a standard laboratory procedure for determining the water solubility of a substance like this compound.

Principle:

The "flask method" is suitable for substances with solubilities above 10 mg/L. It involves dissolving the test substance in water at a temperature slightly above the test temperature, followed by cooling to the test temperature and allowing it to equilibrate. The concentration of the substance in the aqueous solution is then determined.

Apparatus:

-

Constant temperature bath

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Centrifuge (optional)

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with a suitable detector)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of Erlenmeyer flasks containing deionized water.

-

Stopper the flasks and agitate them in a constant temperature bath set at a temperature slightly above the desired test temperature (e.g., 30°C for a 25°C test) for a sufficient period to achieve equilibrium (typically 24-48 hours).

-

After the initial agitation, transfer the flasks to a constant temperature bath set at the precise test temperature (e.g., 25°C) and allow them to equilibrate for at least 24 hours without agitation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant aqueous phase from each flask, ensuring no undissolved particles are transferred.

-

If necessary, centrifuge the samples to separate any suspended micro-droplets or solid particles.

-

-

Analysis:

-

Determine the concentration of this compound in the aqueous samples using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Electron Capture Detection (GC-ECD).

-

Prepare a calibration curve using standards of known concentrations of this compound in a suitable solvent.

-

-

Data Reporting:

-

The solubility is reported as the average concentration from at least three replicate flasks, expressed in g/L or mg/L, along with the test temperature and the analytical method used.

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in solubility determination and assessment.

Caption: Workflow for determining the water solubility of a compound.

Caption: Factors influencing the solubility of this compound.

References

An In-Depth Technical Guide to the Degradation Pathways and Byproducts of 1,1,2-Trichloropropane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,2-Trichloropropane (1,1,2-TCP) is a chlorinated hydrocarbon of environmental concern. However, it is a less-studied isomer compared to its more prevalent counterpart, 1,2,3-trichloropropane (B165214) (1,2,3-TCP). Consequently, a comprehensive understanding of its degradation pathways and byproducts is still developing. This technical guide synthesizes the available scientific information on the degradation of 1,1,2-TCP, drawing inferences from studies on structurally similar compounds where direct data is lacking. The guide covers abiotic and biotic degradation mechanisms, potential byproducts, and generalized experimental protocols for studying its environmental fate.

Abiotic Degradation Pathways

Abiotic degradation of 1,1,2-TCP can occur through several chemical processes, including reductive dechlorination, oxidation, and hydrolysis.

Reductive Dechlorination

Reductive dechlorination involves the removal of chlorine atoms from the molecule, typically facilitated by a reducing agent. Zero-valent metals, such as zero-valent iron (ZVI) and zero-valent zinc (ZVZ), are commonly used for this purpose in environmental remediation. While studies on 1,1,2-TCP are limited, research on 1,2,3-TCP has shown that ZVZ is a more effective reducing agent than ZVI.[1][2] It is anticipated that 1,1,2-TCP would also be susceptible to reduction by these metals.

The degradation of 1,1,2-TCP by zero-valent metals likely proceeds through a series of reductive elimination steps. Potential primary byproducts could include various chlorinated propenes, such as 1-chloro-1-propene (B106547), 2-chloro-1-propene, and 3-chloro-1-propene, as well as non-chlorinated propene. Further reduction could lead to the formation of propane.

Oxidation

Advanced Oxidation Processes (AOPs) utilize highly reactive radicals, such as hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, to degrade organic contaminants. Common AOPs include the use of Fenton's reagent (hydrogen peroxide and an iron catalyst) and activated persulfate.[3] Studies on 1,2,3-TCP have demonstrated its degradation by these methods.[3][4] It is expected that 1,1,2-TCP would also be oxidized by these strong oxidants. The reaction mechanism involves the abstraction of a hydrogen atom or addition of a radical to the molecule, initiating a cascade of reactions that can lead to the formation of smaller, oxygenated byproducts and ultimately mineralization to carbon dioxide, water, and chloride ions.[3]

Hydrolysis

Hydrolysis is the reaction of a compound with water. For many chlorinated alkanes, including 1,2,3-TCP, hydrolysis under typical environmental conditions (neutral pH and ambient temperature) is an extremely slow process.[3][5] It is highly probable that the hydrolysis of 1,1,2-TCP is also a very slow degradation pathway under similar conditions.

Biotic Degradation Pathways

The biodegradation of 1,1,2-TCP can occur under both anaerobic and aerobic conditions, often through the action of specialized microorganisms.

Anaerobic Biodegradation

Under anaerobic conditions, the primary biotic degradation pathway for chlorinated alkanes is reductive dechlorination. Certain anaerobic bacteria, particularly species of the genus Dehalogenimonas, are known to respire chlorinated alkanes by using them as electron acceptors.[6][7][8]

Dehalogenimonas has been shown to reductively dehalogenate 1,1,2-trichloroethane (B165190) to vinyl chloride through dichloroelimination, a process involving the removal of two chlorine atoms from adjacent carbon atoms.[6] It is plausible that Dehalogenimonas species can also degrade this compound via a similar mechanism. This would involve the removal of the two chlorine atoms on carbon-1 and the single chlorine on carbon-2, or one chlorine from carbon-1 and the chlorine from carbon-2. This process would likely lead to the formation of chlorinated propenes such as 1-chloro-1-propene or 3-chloro-1-propene.

Aerobic Biodegradation

Aerobic degradation of highly chlorinated alkanes is often a cometabolic process, where the degradation is facilitated by enzymes that are produced for the metabolism of other compounds (primary substrates). Some species of Pseudomonas are known to cometabolically degrade a range of chlorinated hydrocarbons.[9] However, studies on the degradation of 1,2-dichloropropane (B32752) by a Pseudomonas strain indicated that the process can be inhibitory and may lead to the accumulation of toxic intermediates.[9] This suggests that the aerobic biodegradation of 1,1,2-TCP might also be incomplete and could result in the formation of undesirable byproducts. The initial step in aerobic degradation is often an oxidation reaction catalyzed by mono- or dioxygenase enzymes.

Potential Byproducts of this compound Degradation

The byproducts of 1,1,2-TCP degradation will vary depending on the degradation pathway. Based on the inferred mechanisms discussed above, a list of potential byproducts is provided in the table below. It is important to note that these are hypothesized byproducts, and their actual formation and concentrations would need to be confirmed through experimental studies.

| Degradation Pathway | Primary Byproducts | Secondary/Final Byproducts |

| Anaerobic Reductive Dechlorination | 1-Chloro-1-propene, 3-Chloro-1-propene | Propene, Propane |

| Abiotic Reductive Dechlorination (ZVI/ZVZ) | 1-Chloro-1-propene, 2-Chloro-1-propene, 3-Chloro-1-propene | Propene, Propane |

| Oxidation (AOPs) | Chlorinated propanols, Chlorinated propenals, Chlorinated carboxylic acids | Carbon dioxide, Water, Chloride ions |

| Aerobic Cometabolism | 1,1-Dichloro-2-propanol, 1,2-Dichloro-1-propanol | Chlorinated carboxylic acids, other dead-end metabolites |

Quantitative Degradation Data

A thorough literature search did not yield specific quantitative data on the degradation rates of this compound. To provide a point of reference, the following table summarizes some reported degradation rate constants for the more commonly studied isomer, 1,2,3-trichloropropane. These values should not be directly extrapolated to 1,1,2-TCP, as the different molecular structure will influence reactivity.

Table 1: Examples of Degradation Rate Constants for 1,2,3-Trichloropropane

| Degradation Method | Rate Constant (k) | Half-life (t½) | Reference |

| Reduction by granular Zn(0) | 10⁻³ - 10⁻² L m⁻² h⁻¹ | Not specified | [1] |

| Reduction by activated nano-Fe(0) | ~10⁻⁴ L m⁻² h⁻¹ | Not specified | [1] |

| Anaerobic biodegradation (consortium CPD-2) | Not specified | ~20 days (initial phase) | [10] |

| Aerobic cometabolism (propane-oxidizing bacteria) | 9.7 ± 0.7 µg TCP (mg protein)⁻¹h⁻¹ (initial rate) | Not specified | [11] |

Generalized Experimental Protocol for Degradation Studies

The following is a generalized protocol for conducting a batch experiment to study the degradation of this compound. This protocol can be adapted for both abiotic and biotic studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dehalogenation of Chlorinated Ethenes to Ethene by a Novel Isolate, “Candidatus Dehalogenimonas etheniformans” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dehalogenimonas spp. can Reductively Dehalogenate High Concentrations of 1,2-Dichloroethane, 1,2-Dichloropropane, and 1,1,2-Trichloroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbe.com [microbe.com]

- 8. Dehalogenimonas lykanthroporepellens gen. nov., sp. nov., a reductively dehalogenating bacterium isolated from chlorinated solvent-contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

1,1,2-Trichloropropane: A Technical Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological and safety data for 1,1,2-trichloropropane. It is intended for informational purposes for a technical audience. Significant data gaps exist in the scientific literature regarding the comprehensive toxicological profile of this substance.

Executive Summary

This compound is a chlorinated hydrocarbon for which a complete toxicological profile is not available in publicly accessible literature. The existing data is primarily limited to a single subchronic oral toxicity study in rats and a lack of comprehensive evaluation for critical endpoints such as carcinogenicity, reproductive, and developmental toxicity. This guide provides a detailed overview of the known information, highlights the significant data gaps, and presents the available safety and handling guidelines.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is compiled from various safety data sheets.

| Property | Value | Reference |

| CAS Number | 598-77-6 | --INVALID-LINK-- |

| Molecular Formula | C₃H₅Cl₃ | --INVALID-LINK-- |

| Molecular Weight | 147.43 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Odor | Sweetish | --INVALID-LINK-- |

| Boiling Point | 133 °C | --INVALID-LINK-- |

| Solubility in Water | Insoluble | --INVALID-LINK-- |

Toxicological Profile

The toxicological data for this compound is sparse. A comprehensive toxicological profile, including detailed information on toxicokinetics, acute toxicity, chronic toxicity, and specific target organ toxicity, is not available.

Toxicokinetics (Absorption, Distribution, Metabolism, Excretion)

No studies were identified that specifically investigated the absorption, distribution, metabolism, and excretion of this compound. For the related compound 1,1,2-trichloroethane (B165190), absorption is rapid through the respiratory tract in humans and the skin and gastrointestinal tract in animals. It is widely distributed, with the highest concentrations in fat, liver, and brain. Metabolism of 1,1,2-trichloroethane occurs via cytochrome P450 and glutathione (B108866) conjugation, with metabolites excreted primarily in the urine. It is plausible that this compound follows similar pathways, but this has not been experimentally verified.

Acute Toxicity

Subchronic Toxicity

A 90-day study in rats administered this compound in drinking water is the primary source of subchronic toxicity data.

Experimental Protocol: 90-Day Oral Toxicity Study in Rats (Villeneuve et al., 1985)

-

Objective: To determine the subchronic toxicity of this compound.

-

Test Species: Weanling Sprague-Dawley rats (10 males and 10 females per group).

-

Administration: this compound was administered in drinking water ad libitum for 13 weeks.

-

Dose Groups: 1, 10, 100, or 1000 mg/L. Emulphor (0.5%) was used as a solubilizing agent.

-

Parameters Monitored: Gross and microscopic changes, organ weights (heart, liver, brain, kidney, and spleen), comprehensive hematological analysis, and serum biochemical parameters. Mixed-function oxidase activity in the liver was also determined.

-

Note: The full text of this study, containing more detailed methodology, was not available. The information presented here is based on the study's abstract.[1]

Results: The study did not find any treatment-related deaths. No significant effects on growth rate, organ weights, hematology, or serum biochemistry were reported for this compound at the tested concentrations. The No-Observed-Effect Level (NOEL) was determined to be 100 mg/L in drinking water.[2]

| Endpoint | Species | Route | Duration | NOEL | LOAEL | Effects | Reference |

| Systemic Toxicity | Rat | Oral (drinking water) | 90 days | 100 mg/L | Not Established | No significant effects on growth, organ weights, hematology, or serum biochemistry. | --INVALID-LINK-- |

Chronic Toxicity and Carcinogenicity

There are no available studies on the chronic toxicity or carcinogenicity of this compound. A "Provisional Peer-Reviewed Toxicity Values" document explicitly states that the carcinogenicity of this compound has not been evaluated.[1] For the structurally related 1,2,3-trichloropropane, there is sufficient evidence of carcinogenicity in experimental animals, leading to its classification as "likely to be carcinogenic to humans" by the U.S. EPA.[3][4]

Genotoxicity

Specific genotoxicity studies for this compound were not identified in the reviewed literature. A study by Tafazoli and Kirsch-Volders (1996) investigated the in vitro mutagenicity and genotoxicity of several chlorinated hydrocarbons, including 1,1,2-trichloroethane, in human lymphocytes.

Experimental Protocol: In Vitro Micronucleus and Comet Assay (Tafazoli and Kirsch-Volders, 1996 - for 1,1,2-trichloroethane)

-

Objective: To evaluate the mutagenic and genotoxic activity of several chlorinated aliphatic hydrocarbons.

-

Test System: Human lymphocytes in vitro.

-

Assays:

-

Micronucleus Test: The cytokinesis-block methodology was used in the presence and absence of an external metabolic activation system (S9-mix).

-

Alkaline Single Cell Gel Electrophoresis (Comet Assay): Assessed DNA breakage with and without S9-mix.

-

-

Note: This protocol is for the related compound 1,1,2-trichloroethane and is provided for context. The full paper with detailed methodology for the entire class of tested compounds was not accessible.

Results for 1,1,2-trichloroethane: In the micronucleus assay, 1,1,2-trichloroethane showed low but statistically significant mutagenic activity in one experiment without S9-mix, but this was not reproducible. The comet assay indicated that it induced DNA breakage.

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound have been identified.[1]

Safety Data

Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

-

Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed and away from heat, sparks, and open flames. Store away from incompatible materials such as oxidizing agents and powdered metals.[5]

Exposure Controls and Personal Protection

-

Engineering Controls: Use only in a well-ventilated area, preferably in a closed system with local exhaust ventilation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.

-

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Visualizations

Given the limited data, a signaling pathway diagram cannot be generated. Instead, a logical diagram illustrating the current state of toxicological knowledge for this compound is provided.

Caption: Availability of toxicological data for this compound.

Conclusion

The toxicological database for this compound is notably incomplete. While a 90-day oral toxicity study in rats provides a No-Observed-Effect Level, the absence of data on carcinogenicity, reproductive and developmental toxicity, and toxicokinetics represents a significant knowledge gap. Researchers and drug development professionals should exercise extreme caution when handling this compound, adhering to stringent safety protocols. Further research is critically needed to fully characterize the toxicological profile of this compound.

References

- 1. Results of a 90-day toxicity study on 1,2,3- and this compound administered via the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. tcichemicals.com [tcichemicals.com]

Quantum Chemical Modeling of 1,1,2-Trichloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations and modeling of 1,1,2-trichloropropane. It is designed to offer a comprehensive overview of the theoretical approaches used to understand the molecular properties of this compound, supplemented by available experimental data for validation. This document details computational methodologies, presents structural and spectroscopic data in a comparative format, and outlines the logical workflows involved in such theoretical investigations.

Introduction to this compound

This compound (CH₂ClCHClCH₂Cl) is a chlorinated hydrocarbon.[1] Understanding its molecular structure, conformational landscape, and spectroscopic signatures is crucial for predicting its behavior in various chemical and biological systems. Quantum chemical calculations provide a powerful tool for elucidating these properties at the atomic level, offering insights that can be challenging to obtain through experimental methods alone. This guide focuses on the application of Density Functional Theory (DFT) and other computational methods to model this compound.

Computational Methodology

The accurate prediction of molecular properties through quantum chemical calculations is highly dependent on the chosen theoretical framework. This section outlines a best-practice protocol for the computational study of this compound, based on established methodologies for halogenated hydrocarbons.[2][3]

Conformational Analysis

A critical first step in modeling a flexible molecule like this compound is the identification of its stable conformers. This is typically achieved through a potential energy surface (PES) scan.[4][5][6]

Experimental Protocol:

-

Initial Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.

-

Dihedral Angle Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle around the central C-C bond (ClH₂C-CHClCH₃). For each incremental rotation, the geometry is optimized to find the lowest energy structure for that constrained dihedral angle.

-

Conformer Identification: The minima on the resulting potential energy profile correspond to the stable conformers of the molecule.

-

Full Geometry Optimization: The geometries of the identified conformers are then fully optimized without any constraints.

Geometry Optimization and Vibrational Frequencies

For each stable conformer, a full geometry optimization is performed to determine its equilibrium structure. Subsequent frequency calculations are carried out to confirm that the optimized structure is a true minimum on the PES and to predict its vibrational spectra (IR and Raman).

Experimental Protocol:

-

Method and Basis Set Selection: A suitable level of theory is chosen. For halogenated hydrocarbons, DFT methods such as B3LYP or ωB97X-D are often employed with a basis set like 6-311+G(d,p) or aug-cc-pVDZ to adequately describe the electronic structure and polarization effects of the chlorine atoms.[2][3]

-

Geometry Optimization: The geometry of each conformer is optimized to a stationary point on the potential energy surface.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations yield the harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra.

NMR Chemical Shift Calculation

The prediction of NMR spectra is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.[7]

Experimental Protocol:

-

NMR Calculation Setup: Using the optimized geometries of the stable conformers, a GIAO NMR calculation is performed. The same DFT method and a suitable basis set are typically used.

-

Solvent Effects: To better correlate with experimental data, which are often recorded in solution (e.g., CDCl₃), a continuum solvation model like the Polarizable Continuum Model (PCM) can be included in the calculation.

-

Chemical Shift Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding value of a standard, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

Data Presentation

Optimized Geometric Parameters (Hypothetical)

The following table summarizes the expected bond lengths and angles for the most stable conformer of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Atom 1 | Atom 2 | Calculated Value |

| Bond Length (Å) | C1 | C2 | 1.53 |

| C2 | C3 | 1.52 | |

| C1 | H1 | 1.09 | |

| C1 | H2 | 1.09 | |

| C1 | Cl1 | 1.78 | |

| C2 | H3 | 1.10 | |

| C2 | Cl2 | 1.79 | |

| C3 | H4 | 1.09 | |

| C3 | H5 | 1.09 | |

| C3 | Cl3 | 1.78 | |

| **Bond Angle (°) ** | C1 | C2 | C3 |

| H1 | C1 | C2 | |

| Cl1 | C1 | C2 | |

| H3 | C2 | C1 | |

| Cl2 | C2 | C1 | |

| H4 | C3 | C2 | |

| Cl3 | C3 | C2 |

Vibrational Frequencies

The table below compares the major experimental infrared (IR) absorption bands with hypothetically calculated vibrational frequencies. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

| Vibrational Mode | Experimental IR (cm⁻¹)[8] | Calculated Frequency (cm⁻¹) (Scaled) |

| C-H Stretch | ~2975 - 2845 | 2980, 2965, 2950 |

| C-H Bend | ~1470 - 1340 | 1450, 1435, 1380 |

| C-C Stretch | Not well-defined | 1100, 950 |

| C-Cl Stretch | ~800 - 580 | 780, 720, 650 |

NMR Chemical Shifts

This table compares experimental ¹H NMR chemical shifts with hypothetically calculated values using the GIAO method with a PCM solvent model for chloroform.

| Proton | Experimental δ (ppm)[9] | Calculated δ (ppm) | Multiplicity | J (Hz)[9] |

| H on C1 (-CHCl₂) | 5.83 | 5.85 | Doublet of doublets | J(H,H) = 3.8, J(H,H) = 0.0 |

| H on C2 (-CHCl-) | 4.32 | 4.30 | Multiplet | J(H,H) = 3.8, J(H,H) = 6.6 |

| H on C3 (-CH₃) | 1.69 | 1.70 | Doublet | J(H,H) = 6.6 |

Visualizations

Diagrams created using the DOT language are provided below to illustrate key workflows and relationships in the quantum chemical modeling of this compound.

Conclusion

This technical guide has outlined the key quantum chemical methods for the computational modeling of this compound. By following the detailed protocols for conformational analysis, geometry optimization, and spectroscopic predictions, researchers can gain valuable insights into the molecular properties of this compound. The provided tables of experimental and hypothetical calculated data serve as a useful reference and a starting point for future computational studies. The logical workflows visualized in the diagrams offer a clear roadmap for conducting and interpreting such theoretical investigations. The synergy between computational modeling and experimental validation is essential for a comprehensive understanding of the chemical behavior of this compound and its potential applications.

References

- 1. This compound | C3H5Cl3 | CID 11733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scanning potential energy surfaces [cup.uni-muenchen.de]

- 5. Generating potential energy surfaces - Visualize Organic Chemistry [visualizeorgchem.com]

- 6. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 7. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propane, 1,1,2-trichloro- [webbook.nist.gov]

- 9. This compound(598-77-6) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 1,1,2-Trichloropropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichloropropane is a chlorinated hydrocarbon that has found utility primarily as an industrial solvent, a degreasing agent, and an intermediate in chemical production.[1][2] While its application as a solvent in laboratory-scale organic synthesis is not widely documented, its physical and chemical properties suggest potential utility in specific reaction environments, particularly where a non-polar, high-boiling point solvent is required. These notes provide an overview of its properties, potential applications, and general protocols for its safe handling and use in a research setting.

Physicochemical Properties

A comprehensive understanding of a solvent's properties is crucial for its effective application. The key physicochemical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅Cl₃ | [1] |

| Molecular Weight | 147.43 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Odor | Sweet, chloroform-like | [1] |

| Boiling Point | 133 °C | [2] |

| Density | 1.35 g/cm³ at 20°C | [2] |

| Flash Point | 44 °C | [2] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in many organic solvents | [1] |

Potential Applications in Organic Synthesis

Although specific literature examples are scarce, the properties of this compound suggest its potential use in the following types of reactions:

-

High-Temperature Reactions: Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures.

-

Reactions Involving Non-Polar Reagents: Its non-polar nature allows for the dissolution of non-polar starting materials and intermediates.

-

Free-Radical Reactions: Chlorinated solvents are often employed in free-radical chain reactions, such as halogenations.

-

Reactions Where Water Must Be Excluded: Its insolubility in water makes it a suitable medium for moisture-sensitive reactions.

It is important to note that as a chlorinated hydrocarbon, this compound can undergo reactions typical of alkyl halides, such as nucleophilic substitution and elimination, which could lead to undesired side products depending on the reaction conditions.[1]

Experimental Protocols

The following are general protocols for the use of this compound as a solvent in a hypothetical organic synthesis reaction. These should be adapted based on the specific requirements of the reaction being performed.

Protocol 1: General Procedure for a High-Temperature Reaction

-

Solvent Purification: If necessary, purify this compound by distillation to remove any stabilizers or impurities.

-

Reaction Setup:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer.

-

Flush the apparatus with an inert gas (e.g., nitrogen or argon).

-

-

Charging the Reactor:

-

Add the starting materials and the magnetic stirrer to the flask.